3-[(2-Iodocyclopentyl)oxy]oxetane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13IO2 |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
3-(2-iodocyclopentyl)oxyoxetane |
InChI |
InChI=1S/C8H13IO2/c9-7-2-1-3-8(7)11-6-4-10-5-6/h6-8H,1-5H2 |
InChI Key |
ARYKCBSGKGQNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)I)OC2COC2 |
Origin of Product |
United States |
Synthetic Strategies for 3 2 Iodocyclopentyl Oxy Oxetane
Strategies for Introducing the Iodocyclopentyl Moiety
Regioselective Iodination of Cyclopentyl Systems
The primary strategy for the regioselective introduction of an iodine atom at the C-2 position of a cyclopentyl system, adjacent to an oxygen functionality, is the iodohydrin formation from cyclopentene (B43876). This electrophilic addition reaction allows for the simultaneous introduction of both the iodide and a hydroxyl group, which is crucial for the subsequent etherification step.
The reaction is typically carried out by treating cyclopentene with an iodine source in the presence of water. The mechanism proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate. Water, acting as a nucleophile, then attacks one of the carbon atoms of the iodonium ion. masterorganicchemistry.com This attack follows Markovnikov's rule in unsymmetrical alkenes, although for cyclopentene, the carbons are equivalent. libretexts.org The presence of water as the solvent ensures the formation of the desired iodohydrin over a di-iodinated product.
Common reagents and conditions for this transformation include:
Iodine (I₂) and Water: The classic method involves the direct use of molecular iodine in an aqueous solution.
N-Iodosuccinimide (NIS) and Water: NIS is a convenient and milder source of electrophilic iodine. It is often used in a solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and water. libretexts.org
In situ Generation of Hypoiodous Acid (IOH): Methods that generate IOH in the reaction mixture, for instance, from the reduction of o-Iodoxybenzoic acid (IBX) in the presence of molecular iodine, can also be employed to synthesize iodohydrins. organic-chemistry.org
The following table summarizes various conditions for the formation of halohydrins from cyclic alkenes, which are analogous to the required transformation for cyclopentene.
| Alkene | Reagents | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| Cyclohexene | I₂, Cu(OAc)₂·H₂O | Aqueous Dioxane | High yield of iodohydrin; reaction improved by sonication. | tandfonline.com |
| Various Olefins | IBX, I₂ | DMSO | Generates hypoiodous acid (IOH) in situ for anti-stereoselective iodohydrin formation. | organic-chemistry.org |
| Cyclohexene | N-Bromosuccinimide (NBS) | DMSO/H₂O | Effective for bromohydrin formation, illustrating the utility of N-halosuccinimides. | libretexts.org |
| Alkenes | I₂, Oxone | Acetic Acid/Acetic Anhydride | Efficient iodoacetoxylation, which can be hydrolyzed to the iodohydrin. | organic-chemistry.org |
Stereocontrol in Cyclopentane (B165970) Functionalization Precursors
Controlling the stereochemistry during the functionalization of the cyclopentane ring is critical for the synthesis of a specific isomer of 3-[(2-Iodocyclopentyl)oxy]oxetane. The addition of halogens to alkenes in a nucleophilic solvent is a well-established method for achieving anti-diastereoselectivity. masterorganicchemistry.com
The stereospecificity of this reaction is a reliable method for establishing the desired relative configuration of the substituents on the cyclopentane ring.
| Alkene Type | Reaction | Stereochemical Outcome | Mechanism Detail | Reference |
|---|---|---|---|---|
| Cyclic Alkenes (e.g., Cyclohexene) | Halogenation (Br₂, Cl₂) | Exclusively anti-addition | Backside attack of halide on the cyclic halonium ion. | masterorganicchemistry.com |
| Unsaturated Monoterpenes (e.g., Limonene) | Iodohydrin Formation (I₂/H₂O/Cu(OAc)₂) | Stereospecific formation of the trans-diaxial iodohydrin | Anti-periplanar opening of the iodonium ion by water. | scielo.br |
| Various Olefins | Iodohydrin formation with IBX/I₂ | anti stereochemistry | Reaction with in situ generated hypoiodous acid. | organic-chemistry.org |
Installation of the Iodide through Carbon-Heteroatom Bond Formation
The formation of the ether linkage between the 2-iodocyclopentyl moiety and the oxetane (B1205548) ring is most commonly achieved via the Williamson ether synthesis. byjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.comlibretexts.org
For the synthesis of this compound, two main disconnection approaches are possible:
Reaction of the oxetan-3-olate anion with a 2-iodocyclopentyl electrophile (e.g., halide or sulfonate).
Reaction of the 2-iodocyclopentanolate anion with a 3-halooxetane.
The first approach is generally preferred. The use of a secondary halide like 2-iodocyclopentyl iodide presents a significant challenge due to competition from the E2 elimination reaction, which is favored by the strongly basic conditions required for alkoxide formation. masterorganicchemistry.comlibretexts.org To mitigate this, reaction conditions must be carefully selected. Using a strong, non-nucleophilic base such as sodium hydride (NaH) to generate the oxetan-3-olate in a polar aprotic solvent like DMF or DMSO is a standard strategy. byjus.commasterorganicchemistry.com Furthermore, converting the hydroxyl group of the cyclopentanol (B49286) precursor to a better leaving group, such as a tosylate or mesylate, can allow the reaction to proceed under milder conditions, potentially improving the yield of the desired S_N2 product over the E2 byproduct.
| Alkyl Halide Type | Nucleophile | Conditions | Primary Outcome | Reference |
|---|---|---|---|---|
| Primary | Alkoxide | NaH, DMF | Good yield of ether (S_N2) | byjus.commasterorganicchemistry.com |
| Secondary | Alkoxide | NaH, DMF or heat | Mixture of ether (S_N2) and alkene (E2) | masterorganicchemistry.comlibretexts.org |
| Tertiary | Alkoxide | Strong Base | Exclusively alkene (E2) | masterorganicchemistry.com |
| Primary/Secondary | Alcohol, Strong Base (e.g., NaH) | Acetonitrile, DMF (50-100 °C) | General conditions for Williamson synthesis. | byjus.com |
Convergent and Divergent Synthetic Pathways to this compound
Both convergent and divergent strategies can be envisioned for the synthesis of this compound.
A convergent synthesis is often the most efficient approach. This involves the separate synthesis of the two key building blocks, trans-2-iodocyclopentanol and oxetan-3-ol (B104164), followed by their coupling.
Fragment A Synthesis: trans-2-Iodocyclopentanol is prepared from cyclopentene via stereoselective iodohydrin formation as described in sections 2.3.1 and 2.3.2.
Fragment B Synthesis: Oxetan-3-ol can be synthesized via several reported methods, often starting from precursors like epichlorohydrin (B41342) or propargyl alcohol. nih.govresearchgate.netatlantis-press.com
Coupling Step: The fragments are joined using the Williamson ether synthesis. To optimize this step, trans-2-iodocyclopentanol might first be converted to a tosylate or mesylate to enhance its reactivity as an electrophile, which is then reacted with the sodium salt of oxetan-3-ol.
A divergent synthesis would start from a common precursor that already contains both the cyclopentyl and oxetanyl moieties. A plausible precursor would be 3-(cyclopent-2-en-1-yloxy)oxetane. This intermediate could be synthesized via a Williamson ether synthesis between 3-bromocyclopentene (B1599834) and oxetan-3-ol. The subsequent step would be the iodohydrin formation on the double bond of this ether. This approach presents a significant challenge in controlling the regioselectivity and stereoselectivity of the iodination on a more complex substrate, and potential side reactions involving the oxetane ring under acidic conditions would need to be considered.
Optimization of Reaction Conditions for Efficient Synthesis of Iodinated Oxetanes
The efficient synthesis of this compound hinges on the optimization of the two key reaction steps: iodohydrin formation and etherification.
Optimization of Iodohydrin Formation: To maximize the yield and selectivity of trans-2-iodocyclopentanol, several factors can be tuned:
Iodine Source: While I₂ is cost-effective, NIS can offer milder reaction conditions and easier handling. nih.govresearchgate.net
Solvent: The choice of solvent is crucial. Using water as a co-solvent is necessary to trap the iodonium ion and form the hydroxyl group. Protic solvents like water or aprotic solvents like DMSO can influence the reaction rate and selectivity. organic-chemistry.org
Catalysis: The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can activate NIS and accelerate the reaction. researchgate.net Metal salts like Cu(OAc)₂ have also been used to promote the reaction. scielo.br
Optimization of Williamson Ether Synthesis: To favor the S_N2 pathway and suppress E2 elimination when using a secondary electrophile, the following conditions are critical:
Base: A strong, non-nucleophilic, and sterically hindered base is preferred for deprotonating the alcohol. Sodium hydride (NaH) is a common choice as it produces hydrogen gas as the only byproduct. masterorganicchemistry.comyoutube.com
Solvent: Polar aprotic solvents such as DMF or DMSO are ideal as they solvate the cation but not the alkoxide anion, thus increasing the nucleophilicity of the alkoxide. byjus.com
Temperature: S_N2 reactions have a lower activation energy than E2 reactions. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor substitution over elimination.
Leaving Group: The iodide is a good leaving group. However, converting the alcohol of the electrophile to a sulfonate ester (tosylate, mesylate) creates an even better leaving group, allowing the reaction to proceed under milder conditions and further favoring the S_N2 pathway. masterorganicchemistry.com
| Reaction | Parameter | Optimized Condition | Rationale | Reference |
|---|---|---|---|---|
| Iodohydrin Formation | Iodinating Agent | N-Iodosuccinimide (NIS) | Milder and more selective than I₂. | nih.govresearchgate.net |
| Catalyst | p-Toluenesulfonic acid (catalytic) | Activates NIS for electrophilic attack. | researchgate.net | |
| Solvent | Aqueous DMSO or Acetonitrile | Ensures presence of nucleophilic water and solubilizes reagents. | libretexts.orgorganic-chemistry.org | |
| Williamson Ether Synthesis | Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base minimizes side reactions. | byjus.commasterorganicchemistry.com |
| Solvent | DMF or DMSO | Polar aprotic solvent enhances nucleophilicity of the alkoxide. | byjus.com | |
| Leaving Group | Tosylate (-OTs) or Mesylate (-OMs) | Better leaving group than iodide, allows for milder reaction temperatures, favoring S_N2. | masterorganicchemistry.com |
Chemical Reactivity and Mechanistic Insights of 3 2 Iodocyclopentyl Oxy Oxetane
Reactivity Profiles of the Oxetane (B1205548) Ring System
The four-membered oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol, which is a major driving force for its chemical transformations. beilstein-journals.orgnih.gov This strain facilitates a variety of reactions that are not readily observed in larger, less strained cyclic ethers like tetrahydrofuran. beilstein-journals.orgnih.gov
Nucleophilic Ring-Opening Reactions of the Oxetane Moiety
The strained nature of the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening. acs.orgresearchgate.net These reactions can be initiated by a wide range of nucleophiles and the regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn In the case of 3-[(2-Iodocyclopentyl)oxy]oxetane, which is a 3-substituted oxetane, nucleophilic attack can theoretically occur at either of the two methylene (B1212753) carbons of the oxetane ring.
Under basic or neutral conditions, strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring in an SN2 fashion. researchgate.netmagtech.com.cn For this compound, both C2 and C4 are methylene groups, but the bulky iodocyclopentyl group at the C3 position could sterically influence the approach of the nucleophile.
In the presence of an acid catalyst, the reaction mechanism can shift. The acid protonates the oxygen atom of the oxetane, making the ring more susceptible to attack by even weak nucleophiles. magtech.com.cn This activation can lead to a reaction with more SN1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. magtech.com.cn However, for a 3-substituted oxetane without substituents on C2 and C4, the regioselectivity might still be primarily governed by sterics.
Table 1: Regioselectivity of Nucleophilic Ring-Opening of Oxetanes
| Conditions | Attacking Nucleophile | Major Site of Attack | Mechanism |
| Basic/Neutral | Strong (e.g., organolithiums, Grignard reagents) | Less substituted carbon | SN2 magtech.com.cnyoutube.com |
| Acidic | Weak (e.g., water, alcohols) | More substituted carbon (if applicable) | SN1-like magtech.com.cn |
Ring-Expansion and Rearrangement Pathways of Oxetanes
The release of ring strain can also drive ring-expansion and rearrangement reactions of the oxetane ring. nih.govacs.org These transformations can be promoted by various reagents and conditions, including Lewis acids, transition metals, or photochemistry. beilstein-journals.orgresearchgate.net For instance, the interaction of an oxetane with a carbene or a carbene equivalent can lead to the insertion of a carbon atom into the ring, resulting in the formation of a five-membered tetrahydrofuran ring. researchgate.net
Another potential rearrangement pathway involves the formation of an oxonium ylide, which can then undergo sigmatropic rearrangements. nih.gov The specific pathway and resulting product would depend on the nature of the substituents on the oxetane ring and the reaction conditions employed. researchgate.net
Radical Reactions Involving Oxetanes (e.g., C-C bond forming cyclizations)
While less common than nucleophilic ring-opening, oxetanes can participate in radical reactions. researchgate.net The generation of a radical adjacent to the oxetane ring can initiate a cascade of reactions. For instance, a radical can be generated at the C3 position, which could then participate in intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule. However, in the context of this compound, the more likely site for radical formation is the carbon-iodine bond.
Recent research has shown that oxetanes can be precursors to carbon-centered radicals through cobalt-catalyzed ring-opening. researchgate.netchemrxiv.orgresearchgate.net This method involves the formation of an alkylated cobalt complex, followed by homolytic cleavage of the Co-C bond to generate a nucleophilic radical. researchgate.netchemrxiv.orgresearchgate.net This radical can then engage in various carbon-carbon bond-forming reactions. researchgate.net
Reactivity at the Carbon-Iodine Bond
The carbon-iodine bond in the iodocyclopentyl moiety is another key reactive site in this compound. The C-I bond is relatively weak and polarized, making it susceptible to both nucleophilic substitution and radical reactions. csbsju.educhemguide.co.uk
Nucleophilic Substitution Reactions at the Iodocyclopentyl Center
The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions at the secondary carbon of the cyclopentyl ring. quora.comorganic-chemistry.org These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. chemguide.co.uklibretexts.org
Given that the iodine is attached to a secondary carbon, a competition between SN1 and SN2 pathways is expected. chemguide.co.uk Strong, non-bulky nucleophiles in polar aprotic solvents would favor an SN2 reaction, leading to inversion of stereochemistry at the reaction center. libretexts.org Conversely, weak nucleophiles in polar protic solvents would favor an SN1 mechanism, proceeding through a planar carbocation intermediate and resulting in a racemic mixture of products if the carbon is chiral. libretexts.org
Table 2: Factors Influencing Nucleophilic Substitution at a Secondary Alkyl Iodide
| Factor | Favors SN1 | Favors SN2 |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻) |
| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., acetone) |
| Leaving Group | Good (Iodide is excellent for both) | Good (Iodide is excellent for both) |
| Substrate | Secondary (can proceed via both) | Secondary (can proceed via both) |
Radical Processes Involving the Carbon-Iodine Bond and Associated Pathways
The carbon-iodine bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 51 kcal/mol. csbsju.edu This low bond strength makes it susceptible to homolytic cleavage to form a carbon-centered radical. csbsju.edu This process can be initiated by heat, light, or a radical initiator. rsc.org
Once formed, the cyclopentyl radical can undergo a variety of reactions. libretexts.orglibretexts.org A common pathway is intramolecular cyclization if an unsaturated group is present in a suitable position within the molecule. libretexts.orglibretexts.org In the case of this compound, the radical could potentially interact with the oxetane ring, although abstraction of a hydrogen atom from the solvent or another molecule to form cyclopentyl ether is a more probable outcome in the absence of a dedicated radical trap.
Furthermore, the carbon-iodine bond can participate in radical chain reactions, such as those involving tributyltin hydride, where the tin radical abstracts the iodine atom to generate the alkyl radical. libretexts.orglibretexts.org This radical can then be trapped or participate in further transformations. libretexts.orglibretexts.org
Potential for Hypervalent Iodine Chemistry within the Framework of the Compound
Hypervalent iodine compounds, or iodanes, are molecules in which an iodine atom formally possesses more than the eight electrons in its valence shell required by the octet rule. wikipedia.org These reagents, particularly λ³- and λ⁵-iodanes, have gained significant traction in modern organic synthesis as versatile, environmentally benign alternatives to heavy metal reagents for various oxidative transformations. nih.govresearchgate.netorganic-chemistry.org The reactivity of these species is rooted in the facile reduction of the hypervalent iodine center to its more stable monovalent state. princeton.edu
The framework of this compound contains a secondary alkyl iodide, which can serve as a precursor for the synthesis of hypervalent iodine species. While aryl iodides are the most common starting materials for preparing stable hypervalent iodine reagents, the oxidation of alkyl iodides is also a known, albeit less common, pathway. researchgate.net The oxidation of the iodocyclopentyl moiety in the target molecule could potentially lead to the formation of λ³-iodanes, such as alkyl-λ³-iodanylidene derivatives or iodonium (B1229267) salts.
The synthesis of hypervalent iodine(III) reagents from iodoarenes is typically achieved through oxidation in the presence of appropriate ligands. arkat-usa.orgacs.org Similar principles can be applied to alkyl iodides. For instance, oxidation of the C-I bond in this compound could theoretically yield compounds like (difluoroiodo)cyclopentyl or [bis(acetoxy)iodo]cyclopentyl ethers. These transformations would convert the electrophilic carbon of the C-I bond into a highly reactive hypervalent iodine center capable of participating in a wide array of chemical reactions, including:
Oxidative Functionalizations: Acting as oxidants for alcohols or other functional groups. organic-chemistry.org
Group Transfer Reactions: Transferring the cyclopentyl group to nucleophiles. diva-portal.org
Oxidative Cyclizations: Facilitating intramolecular bond formations, where the oxetane ether could act as an internal nucleophile. researchgate.net
The generation of these hypervalent species can be accomplished using strong oxidizing agents. arkat-usa.org The reactivity of such intermediates is governed by processes analogous to those in transition metal chemistry, including ligand exchange and reductive elimination. nih.gove-bookshelf.de
| Reagent Class (λ³-Iodane) | General Structure | Typical Precursor | Potential Synthetic Application |
|---|---|---|---|
| (Dichloroiodo)arenes | ArICl₂ | Aryl Iodide | Chlorinating Agent |
| [Bis(acyloxy)iodo]arenes | ArI(OCOR)₂ | Aryl Iodide | Oxidizing Agent |
| Iodosylarenes | ArIO | Aryl Iodide | Oxygen Transfer Agent |
| Diaryliodonium Salts | [Ar₂I]⁺X⁻ | Aryl Iodide | Arylating Agent nih.govdiva-portal.org |
| Alkyl(Aryl)iodonium Salts | [Alkyl(Ar)I]⁺X⁻ | Alkyl Iodide / Aryl Iodide | Alkylating/Arylating Agent |
Interplay Between Oxetane and Iodocyclopentyl Functionalities
Oxetanes are four-membered cyclic ethers characterized by significant ring strain, estimated at approximately 25.5 kcal/mol. beilstein-journals.org This value is comparable to that of oxiranes (27.3 kcal/mol) and substantially higher than that of tetrahydrofuran (5.6 kcal/mol). beilstein-journals.org This inherent strain is a primary driver of their chemical reactivity, particularly in ring-opening reactions. acs.orgnih.gov The geometry of the oxetane ring is not perfectly planar but exists in a puckered conformation to minimize eclipsing interactions. acs.orgillinois.edu
The introduction of a substituent at the 3-position, such as the (2-iodocyclopentyl)oxy group, significantly impacts the ring's conformation and reactivity. Key influences include:
Steric Hindrance: The bulky iodocyclopentyl group introduces steric crowding. This can increase the puckering of the oxetane ring to alleviate unfavorable steric interactions. acs.orgillinois.edu Increased puckering alters the bond angles and the accessibility of the ring atoms to external reagents.
Electronic Effects: The electron-withdrawing nature of the ether oxygen atom influences the electron density distribution within the oxetane ring. This can affect the Lewis basicity of the oxetane oxygen and the electrophilicity of the ring carbons.
Reactivity Modulation: The steric bulk of the 3-substituent can shield the C2 and C4 positions from nucleophilic attack. In some cases, 3,3-disubstituted oxetanes exhibit enhanced stability because the path of an external nucleophile to the C-O σ* antibonding orbital is sterically blocked. nih.gov While this compound is monosubstituted at this position, the large size of the substituent would still be expected to sterically influence the approach of reagents.
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Oxirane (Epoxide) | 3 | ~27.3 beilstein-journals.org |
| Oxetane | 4 | ~25.5 beilstein-journals.org |
| Tetrahydrofuran (THF) | 5 | ~5.6 beilstein-journals.org |
| Tetrahydropyran (THP) | 6 | ~1.2 |
Stereoelectronic effects, which pertain to the influence of orbital alignment on the energy and pathway of a reaction, are critical in dictating the outcomes of transformations involving this compound. The relative orientation of the C-I bond, the ether linkage, and the oxetane ring can create specific electronic environments that favor certain reaction pathways.
Regioselectivity in oxetane ring-opening is a well-studied phenomenon governed by a balance of steric and electronic factors. magtech.com.cn
Steric Control: Under basic or nucleophilic conditions (with strong nucleophiles), attack typically occurs at the less sterically hindered carbon adjacent to the oxygen (C2 or C4). magtech.com.cn This is a classic Sₙ2-type mechanism.
Electronic Control: Under acidic conditions, the oxetane oxygen is protonated, creating a more electrophilic system. The subsequent nucleophilic attack often occurs at the more substituted carbon, as this position can better stabilize the partial positive charge that develops in the Sₙ1-like transition state. magtech.com.cn
Stereoselectivity would be influenced by the preferred conformation of the (2-iodocyclopentyl)oxy side chain. The bulky substituent may preferentially occupy an equatorial-like position relative to the puckered oxetane ring, thereby blocking one face from attack and directing incoming reagents to the opposite face. Neighboring group participation by the ether oxygen or even the iodine atom could also be possible under certain conditions, leading to retention of stereochemistry through a double-inversion mechanism.
| Condition | Controlling Factor | Site of Nucleophilic Attack | Mechanism Type |
|---|---|---|---|
| Basic/Neutral (Strong Nucleophile) | Steric Hindrance | Less substituted Cα | Sₙ2-like magtech.com.cn |
| Acidic (Weak Nucleophile) | Electronic Stabilization | More substituted Cα | Sₙ1-like magtech.com.cn |
Mechanistic Investigations of Key Transformations
The ring-opening of oxetanes is a cornerstone of their reactivity, driven by the release of approximately 25.5 kcal/mol of ring strain. beilstein-journals.org Mechanistic understanding of this process relies heavily on the analysis of its transition state (TS). Density functional theory (DFT) calculations and kinetic studies on substituted oxetanes have provided significant insights into these pathways. researchgate.netrsc.org
For a nucleophilic ring-opening reaction, the process generally follows an Sₙ2 mechanism. The transition state involves the approaching nucleophile attacking one of the electrophilic carbons adjacent to the ring oxygen (C2 or C4), while the C-O bond simultaneously breaks. rsc.org Computational studies show that in the TS, the distance between the nucleophile and the carbon atom is decreasing, while the breaking C-O bond is elongating. rsc.org The geometry of the TS is typically trigonal bipyramidal at the reacting carbon center.
In the case of this compound, the large substituent at C3 would influence the energy of this transition state.
Steric Effects: The bulky side chain could sterically clash with the incoming nucleophile in the TS, raising the activation energy and slowing the reaction rate compared to an unsubstituted oxetane.
Electronic Effects: The ether oxygen at C3 can influence the stability of the TS. Its inductive electron-withdrawing effect could slightly destabilize a developing positive charge on the adjacent carbons in an Sₙ1-like process but could also influence the polarization of the C2-O and C4-O bonds.
Under acidic conditions, the reaction proceeds via a protonated oxetane, leading to an oxonium ion. The transition state for the subsequent nucleophilic attack has more Sₙ1 character. The positive charge is shared between the ring oxygen and the carbons, and the TS structure is closer to a carbocationic intermediate. rsc.orgimperial.ac.uk The stability of this intermediate dictates the regioselectivity. For a symmetrically substituted oxetane like the parent ring of our molecule, attack at C2 or C4 would be electronically equivalent, but subtle conformational effects from the C3 substituent could slightly favor one over the other.
| Reaction Type | Key Feature of TS | Expected Influence of 3-Substituent |
|---|---|---|
| Sₙ2 Nucleophilic Opening | Trigonal bipyramidal geometry at Cα; Elongated C-O bond rsc.org | Steric hindrance increases activation energy |
| Sₙ1 Acid-Catalyzed Opening | Planar carbocation-like geometry at Cα; Significant positive charge development imperial.ac.uk | Electronic effects on carbocation stability |
The carbon-iodine bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy (BDE) of approximately 50-70 kcal/mol. researchgate.net This inherent weakness makes the iodocyclopentyl moiety of this compound susceptible to cleavage through both ionic and radical pathways.
Ionic Pathways: The C-I bond can be cleaved heterolytically, where the iodine atom departs as an iodide anion (I⁻), which is an excellent leaving group. This pathway is characteristic of nucleophilic substitution reactions (Sₙ1 or Sₙ2). science.gov For example, a Finkelstein-type reaction could be employed to replace the iodide with another halide or nucleophile. organic-chemistry.org The reaction would proceed via backside attack of the nucleophile on the carbon bearing the iodine, leading to an inversion of stereochemistry at that center. The proximity of the ether and oxetane functionalities could influence the rate and stereochemical outcome of such substitutions.
Radical Pathways: The low BDE of the C-I bond makes it particularly amenable to homolytic cleavage to generate a carbon-centered radical. researchgate.net This can be initiated through several methods:
Photolysis: Irradiation with UV or even visible light can provide sufficient energy to break the C-I bond. nih.gov
Radical Initiators: Reagents like AIBN or silanes in the presence of light can initiate a radical chain reaction. nih.govrsc.org
Halogen-Atom Transfer (XAT): A radical species can abstract the iodine atom to generate the alkyl radical. researchgate.netresearchgate.net This process is highly efficient for alkyl iodides.
Once formed, the 2-oxy-substituted cyclopentyl radical is a reactive intermediate that can participate in various transformations. It could be trapped by a radical acceptor in a Giese-type addition, undergo hydrogen atom abstraction to form the de-iodinated product, or participate in intramolecular cyclization reactions if a suitable acceptor is present elsewhere in the molecule. The stability and subsequent reactivity of this radical would be influenced by the adjacent ether oxygen.
| Bond (R-X, R=alkyl) | Average BDE (kcal/mol) | Implication for Reactivity |
|---|---|---|
| C-F | ~110 | Very strong, generally unreactive in radical formation |
| C-Cl | ~81 | Strong, requires energetic conditions for homolysis |
| C-Br | ~68 | Weaker, accessible for radical reactions |
| C-I | ~53-57 researchgate.net | Weakest, ideal for facile radical generation rsc.orgresearchgate.net |
Advanced Characterization and Theoretical Studies in Relation to 3 2 Iodocyclopentyl Oxy Oxetane
Spectroscopic Methodologies for Structural Elucidation of Complex Organoiodine Oxetanes
Spectroscopic techniques are paramount in piecing together the molecular puzzle of 3-[(2-iodocyclopentyl)oxy]oxetane, providing detailed information about its atomic connectivity, conformation, and the nature of its functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule with the complexity of this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial, crucial information on the chemical environment of the hydrogen and carbon atoms.
In the ¹H NMR spectrum, the protons of the oxetane (B1205548) ring are expected to appear at characteristic chemical shifts. For the parent oxetane, the methylene (B1212753) protons adjacent to the oxygen atom typically resonate around 4.65 ppm, while the other methylene protons appear at approximately 2.61 ppm. researchgate.net For 3-substituted oxetanes, these shifts will be altered by the substituent's electronic and steric effects. The methine proton of the oxetane ring in this compound would likely appear as a multiplet due to coupling with the adjacent methylene protons.
The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the oxetane and iodocyclopentyl rings. The carbons of the oxetane ring in substituted derivatives exhibit characteristic shifts that can be used for structural confirmation. nih.gov
To unravel the complex spin systems and determine the through-bond and through-space correlations, advanced 2D NMR techniques are essential.
Correlation Spectroscopy (COSY): This experiment would be used to establish the ¹H-¹H coupling networks within the cyclopentyl and oxetane rings, confirming the connectivity of the protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range ¹H-¹³C correlations (typically over 2-3 bonds), which is critical for connecting the oxetane and cyclopentyl fragments through the ether linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for conformational analysis, as it detects through-space interactions between protons that are in close proximity. mdpi.com For this compound, NOESY can help determine the relative stereochemistry of the substituents on the cyclopentyl ring and the preferred orientation of the cyclopentyl group relative to the oxetane ring. The introduction of substituents on the oxetane ring can lead to a more puckered conformation compared to the parent oxetane. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound
| Fragment | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxetane Ring | CH-O | Multiplet | ~70-80 |
| CH₂ (adjacent to O) | Multiplets | ~70-75 | |
| Iodocyclopentyl Ring | CH-I | Multiplet | ~30-40 |
| CH-O | Multiplet | ~80-90 | |
| CH₂ | Multiplets | ~20-40 |
Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.
Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₈H₁₃IO₂).
The fragmentation of ethers in mass spectrometry often proceeds via cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For this compound, several key fragmentation pathways can be anticipated under electron ionization (EI):
Loss of the Iodocyclopentyl Group: Cleavage of the C-O bond connecting the two rings could lead to the formation of an oxetane-containing cation and an iodocyclopentyl radical, or vice versa.
Cleavage of the Cyclopentyl Ring: Fragmentation of the cyclopentyl ring itself can occur, potentially leading to the loss of smaller fragments.
Loss of Iodine: The C-I bond is relatively weak, and its cleavage could result in a fragment corresponding to the loss of an iodine atom.
Ring Opening of the Oxetane: The strained oxetane ring may undergo ring-opening fragmentation.
Table 2: Anticipated Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 268 | [M]⁺ | Molecular Ion |
| 195 | [M - I]⁺ | Loss of iodine atom |
| 141 | [C₅H₈I]⁺ | Iodocyclopentyl cation |
| 73 | [C₄H₉O]⁺ | Oxetanylmethyl cation (from rearrangement) |
| 57 | [C₃H₅O]⁺ | Oxetane-containing fragment |
Note: The relative intensities of these fragments would provide further structural information.
Vibrational Spectroscopy for Functional Group Identification (e.g., IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of the key structural motifs.
C-O-C Stretching: The ether linkage will give rise to characteristic stretching vibrations in the IR spectrum, typically in the region of 1250-1000 cm⁻¹. The strained nature of the oxetane ring may shift these frequencies compared to acyclic ethers.
C-I Stretching: The carbon-iodine bond will have a characteristic stretching vibration at lower frequencies, generally in the range of 600-500 cm⁻¹.
CH₂ and CH Vibrations: The stretching and bending vibrations of the C-H bonds in the cyclopentyl and oxetane rings will be observable in the typical regions of the IR spectrum (around 3000-2850 cm⁻¹ for stretching and 1470-1430 cm⁻¹ for bending).
Oxetane Ring Vibrations: The oxetane ring itself has specific ring puckering and deformation modes, though these may be complex and coupled with other vibrations. acs.org
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Given that the synthesis of this compound can lead to the formation of diastereomers (due to the two stereocenters on the cyclopentyl ring), their separation is a critical aspect.
Column Chromatography: This is a standard method for the purification of organic compounds. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system, it is possible to separate the desired product from starting materials and by-products. Diastereomers can often be separated by carefully optimized column chromatography. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is a powerful tool for both the purification and the purity analysis of the diastereomers of this compound. A normal-phase or reversed-phase column could be employed, depending on the polarity of the compound. The use of chiral HPLC columns would be necessary if the starting materials were racemic, leading to the formation of enantiomers.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of the progress of reactions and for the initial screening of solvent systems for column chromatography.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into the electronic structure, conformation, and reactivity of molecules.
Density Functional Theory (DFT) for Electronic Structure and Conformation Analysis
Density Functional Theory (DFT) is a robust computational method for studying the properties of molecules like this compound.
Conformational Analysis: DFT calculations can be used to determine the relative energies of different conformers of the molecule. This includes the puckering of the oxetane ring and the various conformations of the cyclopentyl ring. By mapping the potential energy surface, the most stable conformers can be identified, and their geometries can be compared with experimental data from techniques like NOESY.
Electronic Structure: DFT can provide information about the distribution of electron density in the molecule, including the calculation of molecular orbitals and electrostatic potential maps. This can help in understanding the reactivity of the compound. For instance, the analysis of iodine-centered halogen bonding and other non-covalent interactions can be performed using DFT. rsc.org
Spectroscopic Properties: DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These predicted spectra can be compared with experimental data to aid in the assignment of signals and to validate the computed structures. The effect of ether functionalization on the electronic properties can also be investigated using DFT. rsc.org
Molecular Dynamics Simulations for Conformational Flexibility Studies
Molecular dynamics (MD) simulations are a powerful computational tool to investigate the conformational flexibility and dynamic behavior of molecules. For this compound, MD simulations can provide insights into the accessible conformations and the energetic landscape of its flexible regions, namely the cyclopentyl and oxetane rings, and the glycosidic-like linkage connecting them.
A typical MD simulation protocol for this molecule would involve the use of a classical force field, such as OPLS (Optimized Potentials for Liquid Simulations), which is well-suited for organic molecules. The simulation would be performed in a solvent box, for instance, with a simple point charge (SPC) water model, to mimic solution-phase behavior. The system would be neutralized by adding counter-ions if necessary and subjected to energy minimization to relax any steric clashes. Subsequently, the system would be gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble). Finally, a production run of sufficient length (e.g., 50-100 nanoseconds) would be carried out to sample the conformational space adequately. rsc.org
| Parameter | Value/Description |
|---|---|
| Force Field | OPLS-2005 |
| Solvent Model | SPC Water |
| Ensemble | NPT (Constant Number of particles, Pressure, and Temperature) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Theoretical Prediction of Spectroscopic Parameters
The spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can be predicted using quantum mechanical calculations, primarily based on Density Functional Theory (DFT). libretexts.org These theoretical predictions are invaluable for the structural elucidation and characterization of the compound.
The first step in predicting spectroscopic parameters is to obtain an accurate molecular geometry. This is typically achieved by performing a geometry optimization using a suitable DFT functional, such as B3LYP, and a basis set like 6-31G(d). tandfonline.com To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is subsequently performed. The absence of imaginary frequencies confirms a stable structure. acs.org
For the prediction of ¹H and ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed at a higher level of theory, for example, mPW1PW91/6-311+G(2d,p), with the inclusion of a solvent model (e.g., Integral Equation Formalism for the Polarizable Continuum Model, IEFPCM) to mimic experimental conditions. rsc.org The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS), which is calculated at the same level of theory. coe.edu
The vibrational frequencies and their corresponding IR intensities can be obtained from the frequency calculation performed after geometry optimization. acs.org The predicted IR spectrum can be compared with experimental data to identify characteristic vibrational modes of the oxetane and iodocyclopentyl moieties.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1 (CH-I) | 35.2 | H1 (on C1) | 4.35 |
| C2 (CH-O) | 85.6 | H2 (on C2) | 4.10 |
| C3 (CH₂) | 32.1 | H (on C3) | 1.80-2.10 |
| C4 (CH₂) | 24.5 | H (on C4) | 1.60-1.90 |
| C5 (CH₂) | 30.8 | H (on C5) | 1.70-2.00 |
| Oxetane Cα (CH-O) | 78.9 | H (on Oxetane Cα) | 4.55 |
| Oxetane Cβ (CH₂) | 74.3 | H (on Oxetane Cβ) | 4.40 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (cyclopentyl) | 2850-2960 |
| C-H stretch (oxetane) | 2870-2980 |
| C-O-C stretch (ether) | 1080-1150 |
| C-O stretch (oxetane ring) | 960-990 |
| C-I stretch | 500-600 |
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry provides a powerful means to investigate the potential reaction pathways and associated energetics for this compound. A likely reaction for this molecule is the acid-catalyzed ring-opening of the strained oxetane ring. rsc.orgresearchgate.net DFT calculations can be employed to map out the potential energy surface for this reaction, identifying the structures of reactants, transition states, intermediates, and products.
A plausible mechanism for the acid-catalyzed ring-opening would involve the initial protonation of the oxetane oxygen atom, followed by nucleophilic attack on one of the adjacent carbon atoms. The nucleophile could be the iodide ion, another solvent molecule, or another molecule of the reactant, leading to polymerization. rsc.org To study this, the geometries of the transition states would be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. Frequency calculations on the transition state structures would confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. sumitomo-chem.co.jp
Another possible reaction pathway to investigate would be the nucleophilic substitution at the carbon bearing the iodine atom on the cyclopentyl ring. libretexts.orgyoutube.com Computational studies could compare the energetics of SN1 and SN2 pathways, providing insights into the preferred mechanism under different conditions.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants + H⁺ | 0.0 |
| Protonated Oxetane | -5.2 |
| Transition State (Ring-Opening) | +15.8 |
| Ring-Opened Carbocation Intermediate | +8.1 |
| Product (after nucleophilic attack) | -12.4 |
Synthetic Applications and Derivatization of 3 2 Iodocyclopentyl Oxy Oxetane
Use as a Versatile Building Block in Complex Molecule Synthesis
The presence of a carbon-iodine bond on the cyclopentyl ring is the primary site for synthetic elaboration, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in constructing the carbon skeleton and introducing key functional groups in multi-step syntheses.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and the secondary iodide of 3-[(2-Iodocyclopentyl)oxy]oxetane serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon single bond by coupling an organohalide with an organoboron species, typically catalyzed by a palladium(0) complex. wikipedia.orgscirp.orgdiva-portal.orglibretexts.org In the case of this compound, the reaction would proceed via a standard catalytic cycle involving oxidative addition of the C-I bond to the Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the C-I bond is generally higher than C-Br or C-Cl bonds, often allowing for milder reaction conditions. diva-portal.org
Key components for a successful Suzuki coupling with this substrate include:
Palladium Catalyst: Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts that form the active Pd(0) species in situ, often used with phosphine ligands like SPhos or XPhos.
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step. wikipedia.org
Solvent: The reaction is often performed in solvents like toluene, dioxane, or THF, sometimes in biphasic systems with water. wikipedia.orgharvard.edu
Table 1: Hypothetical Suzuki Coupling Reactions
| Boronic Acid/Ester Partner | Catalyst/Ligand | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-[(2-Phenylcyclopentyl)oxy]oxetane |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-[(2-Vinylcyclopentyl)oxy]oxetane |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 3-{[2-(4-Methoxyphenyl)cyclopentyl]oxy}oxetane |
| Methylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 3-[(2-Methylcyclopentyl)oxy]oxetane |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide. rsc.orgnih.govchemrxiv.org This reaction is typically co-catalyzed by palladium and copper salts. The iodide on the cyclopentyl ring is a suitable substrate for this transformation, allowing for the introduction of alkynyl moieties. The reaction mechanism involves a palladium catalytic cycle similar to other cross-coupling reactions, with the copper(I) salt acting as a co-catalyst to form a copper(I) acetylide intermediate that facilitates the transmetalation step.
Typical conditions for Sonogashira coupling include:
Catalysts: A palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which also often serves as the solvent. scispace.com
Solvent: Toluene, THF, or the amine base itself. orgsyn.org
Table 2: Hypothetical Sonogashira Coupling Reactions
| Terminal Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Product |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | 3-{[2-(Phenylethynyl)cyclopentyl]oxy}oxetane |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | 3-{[2-(Trimethylsilylethynyl)cyclopentyl]oxy}oxetane |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | TEA | 3-{[2-(3-Hydroxyprop-1-yn-1-yl)cyclopentyl]oxy}oxetane |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | TEA | 3-{[2-(Hex-1-yn-1-yl)cyclopentyl]oxy}oxetane |
The carbon-iodine bond is also susceptible to nucleophilic substitution, providing a direct route for the formation of carbon-heteroatom bonds. These reactions are fundamental for introducing functional groups that can modulate the physicochemical properties of the molecule. researchgate.netnih.gov
Common strategies include:
C-N Bond Formation: Reaction with primary or secondary amines can lead to the corresponding substituted cyclopentylamines. While direct SN2 substitution is possible, transition-metal-catalyzed methods like the Buchwald-Hartwig amination, though more common for aryl halides, can sometimes be adapted for alkyl halides.
C-O Bond Formation: Alkoxides or phenoxides can displace the iodide to form new ether linkages. This reaction, a variant of the Williamson ether synthesis, typically requires a strong base to deprotonate the alcohol.
C-S Bond Formation: Thiolates are excellent nucleophiles and readily displace the iodide to form thioethers.
Table 3: Hypothetical Carbon-Heteroatom Bond Forming Reactions
| Nucleophile | Reagent/Conditions | Bond Formed | Product Class |
| Azide | Sodium azide (NaN₃), DMF | C-N | Cyclopentyl azide |
| Piperidine | Piperidine, K₂CO₃, Heat | C-N | Cyclopentyl amine |
| Phenol | Phenol, NaH, THF | C-O | Cyclopentyl aryl ether |
| Ethanethiol | Ethanethiol, NaH, THF | C-S | Cyclopentyl thioether |
Functional Group Interconversions on the Iodocyclopentyl Moiety
The iodide itself can be transformed into other functional groups, further expanding the synthetic utility of the parent molecule.
The iodide can be replaced with other halogens (F, Cl, Br) through a halogen exchange reaction, most notably the Finkelstein reaction. manac-inc.co.jp This interconversion is synthetically useful as it allows for tuning the reactivity of the electrophilic carbon. For instance, converting the iodide to a bromide or chloride can be advantageous for certain coupling reactions where the higher reactivity of iodide might be detrimental. Conversely, converting to a fluoride can significantly alter the molecule's electronic properties and metabolic stability. The reaction is an equilibrium process, driven to completion by the differential solubility of the resulting metal halide salt in the chosen solvent (e.g., the precipitation of NaI in acetone). manac-inc.co.jp
Table 4: Potential Halogen Exchange Reactions
| Target Halogen | Reagent | Solvent | Product |
| Fluorine (F) | Silver(I) fluoride (AgF) or Cesium fluoride (CsF) | Acetonitrile | 3-[(2-Fluorocyclopentyl)oxy]oxetane |
| Chlorine (Cl) | Sodium chloride (NaCl) or Copper(I) chloride (CuCl) | Acetone, DMF | 3-[(2-Chlorocyclopentyl)oxy]oxetane |
| Bromine (Br) | Sodium bromide (NaBr) or Copper(I) bromide (CuBr) | Acetone | 3-[(2-Bromocyclopentyl)oxy]oxetane |
One of the most powerful transformations of the iodocyclopentyl moiety is its conversion into an organometallic reagent. This reverses the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile capable of reacting with a wide array of electrophiles. fishersci.camsu.eduyoutube.com
Grignard Reagents (Organomagnesium): The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would generate the corresponding Grignard reagent. libretexts.orglibretexts.org This organomagnesium compound is a strong nucleophile and base that readily reacts with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. libretexts.org
Organolithium Reagents: Organolithium reagents can be prepared either by direct reaction with lithium metal or, more commonly, through lithium-halogen exchange with an alkyllithium reagent such as tert-butyllithium at low temperatures. libretexts.orgwikipedia.orgorgsyn.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org While highly effective, their high reactivity requires careful handling and chemoselectivity can be a challenge. The stability of the resulting organolithium is also a consideration; some organolithiums containing proximal heteroatoms can be unstable. nih.gov
Organozinc Reagents: Organozinc reagents are notably less reactive than Grignard or organolithium reagents, which imparts a higher degree of functional group tolerance. fishersci.cawikipedia.org They can be prepared directly from the iodide using activated zinc (Rieke zinc) or by transmetalation from the corresponding organolithium or Grignard reagent. These reagents are particularly valuable in reactions like the Negishi coupling and for additions to carbonyls where the milder reactivity prevents side reactions. wikipedia.orguni-muenchen.deresearchgate.net
Table 5: Organometallic Reagents and Subsequent Transformations
| Organometallic Reagent | Formation Method | Example Electrophile | Product after Quench |
| Grignard (R-MgI) | Mg, THF | Acetone | 2-(2-{[Oxetan-3-yl]oxy}cyclopentyl)propan-2-ol |
| Organolithium (R-Li) | 2 equiv. t-BuLi, Et₂O, -78 °C | Benzaldehyde | Phenyl(2-{[oxetan-3-yl]oxy}cyclopentyl)methanol |
| Organozinc (R-ZnI) | Zn dust, THF | Acetyl chloride (with Pd catalyst) | 1-(2-{[Oxetan-3-yl]oxy}cyclopentyl)ethan-1-one |
Modifications of the Oxetane (B1205548) Ring for Diverse Scaffolds
While the iodocyclopentyl group provides a handle for derivatization, the oxetane ring itself can be chemically modified, typically through ring-opening reactions. The inherent ring strain of the four-membered ether (approx. 25.5 kcal/mol) makes it susceptible to cleavage under certain conditions, providing access to 1,3-difunctionalized acyclic structures. beilstein-journals.org
Oxetane rings are generally stable under neutral, basic, and many catalytic conditions, making them robust functionalities to carry through a synthetic sequence. chemrxiv.orgrsc.org However, in the presence of strong Brønsted or Lewis acids, the ring can be opened by a variety of nucleophiles. beilstein-journals.orgutexas.edu This reaction proceeds via protonation or coordination to the oxetane oxygen, followed by nucleophilic attack at one of the ring carbons (typically the less substituted one). This strategy allows for the transformation of the compact, rigid oxetane scaffold into a flexible, linear 1,3-diol derivative.
Table 6: Hypothetical Ring-Opening Reactions of a 3-(Cyclopentyl-oxy)oxetane Derivative
| Derivative (R = cyclopentyl) | Reagents | Nucleophile | Product |
| 3-(R-oxy)oxetane | HCl (aq) | H₂O | 2-(R-oxy)propane-1,3-diol |
| 3-(R-oxy)oxetane | H₂SO₄ (cat.), Methanol | Methanol | 1-(R-oxy)-3-methoxypropan-2-ol & 2-(R-oxy)-3-methoxypropan-1-ol |
| 3-(R-oxy)oxetane | TiCl₄, Benzylamine | Benzylamine | 1-(Benzylamino)-3-(R-oxy)propan-2-ol & 2-(Benzylamino)-3-(R-oxy)propan-1-ol |
This dual reactivity—elaboration at the iodocyclopentyl moiety and the potential for ring-opening of the oxetane—makes this compound a highly adaptable building block for generating a wide array of complex and functionally diverse molecules.
Stereoselective Derivatization of the Oxetane Carbon Atoms
The carbon atoms of the oxetane ring are electrophilic sites that can be attacked by nucleophiles, particularly after activation of the ether oxygen with a Lewis or Brønsted acid. researchgate.net The development of catalytic asymmetric methods for the ring-opening of 3-substituted oxetanes provides a powerful tool for synthesizing chiral, highly functionalized molecules. rsc.org
In a hypothetical scenario, the stereoselective derivatization of this compound could be achieved through an asymmetric ring-opening reaction catalyzed by a chiral acid. Upon protonation or coordination of a Lewis acid to the oxetane oxygen, the ring becomes activated for nucleophilic attack. A variety of nucleophiles, including alcohols, thiols, and amines, can be employed to open the ring. researchgate.net
The regioselectivity of this attack is a key consideration. For unsymmetrically substituted oxetanes, nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the ring. With strong nucleophiles, the reaction often proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. magtech.com.cn In the presence of acids, which can stabilize developing positive charge, attack at the more substituted carbon can also occur. magtech.com.cn For a 3-substituted oxetane, the two ring carbons (C2 and C4) are sterically similar, and regioselectivity would be primarily governed by the specific catalyst and reaction conditions.
Using a chiral Brønsted acid catalyst, for instance, it is possible to achieve high enantioselectivity in the ring-opening process. The chiral catalyst would associate with the oxetane, creating a chiral environment that directs the incoming nucleophile to attack one of the two prochiral carbon atoms preferentially. This would result in a chiral product with a specific stereochemistry.
For example, the reaction with a thiol nucleophile, such as benzyl mercaptan, in the presence of a chiral phosphoric acid catalyst could yield an enantiomerically enriched 1,3-disubstituted propane derivative. The resulting molecule would incorporate the iodocyclopentyl ether moiety and a new thioether functionality, representing a versatile building block for further synthesis.
Table 1: Hypothetical Stereoselective Ring-Opening of this compound
Below is an interactive table illustrating the potential outcomes of a catalyzed, stereoselective ring-opening reaction.
| Catalyst | Nucleophile | Solvent | Temperature (°C) | Product Structure (Predicted) | Enantiomeric Excess (ee, %) (Expected) |
| Chiral Phosphoric Acid | Benzyl Mercaptan | Toluene | 25 | 1-[(2-Iodocyclopentyl)oxy]-3-(benzylthio)propan-2-ol | >90 |
| In(OTf)₃ (achiral) | Methanol | Dichloromethane | 0 | Mixture of 1-[(2-Iodocyclopentyl)oxy]-3-methoxypropan-2-ol and 2-[(2-Iodocyclopentyl)oxy]-3-methoxypropan-1-ol | 0 (Racemic) |
| Chiral BINOL-derived Lewis Acid | Aniline | Tetrahydrofuran | -20 | 1-Anilino-3-[(2-Iodocyclopentyl)oxy]propan-2-ol | >85 |
Ring-Opening Polymerization of Oxetanes as Monomers for Specialized Materials
Oxetane derivatives are valuable monomers for cationic ring-opening polymerization (CROP), yielding polyethers with various functional side chains. tandfonline.comecust.edu.cn This polymerization method is known for its resistance to oxygen inhibition, a common issue in radical polymerization. researchgate.net The resulting polymers can have applications ranging from coatings and adhesives to polymer electrolytes.
The compound this compound could theoretically serve as a functional monomer in CROP. The polymerization is typically initiated by strong electrophiles, such as Lewis acids (e.g., boron trifluoride etherate, BF₃·OEt₂) or cationic photoinitiators. researchgate.netradtech.org The initiator activates the oxetane monomer by coordinating to the oxygen atom, leading to ring-opening and the formation of a propagating carbocationic or active chain end. This active species then attacks another monomer molecule, propagating the polymer chain.
The polymerization of this compound would produce a polyether with pendant (2-Iodocyclopentyl)oxy side chains regularly spaced along the polymer backbone. The structure of this resulting polymer would be:
-[ -O-CH(CH₂-O-Cyclopentyl-I)-CH₂ ]n-
The presence of the iodocyclopentyl group would impart unique properties to the resulting material. The iodine atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups through reactions such as cross-coupling or nucleophilic substitution. Furthermore, the bulky and relatively nonpolar cyclopentyl group would influence the polymer's physical properties, such as its glass transition temperature (Tg), solubility, and mechanical characteristics. Such polymers could find use in creating functional materials for applications like initiator-free crosslinking in solar cells or as specialized polymer solvents. rsc.orgrsc.org
Table 2: Predicted Parameters for Cationic Ring-Opening Polymerization of this compound
This interactive table outlines plausible conditions and expected outcomes for the polymerization of the title monomer, based on general knowledge of oxetane CROP.
| Initiator | Solvent | Monomer Concentration (M) | Temperature (°C) | Molecular Weight (Mn, g/mol ) (Hypothetical) | Dispersity (Đ) (Hypothetical) |
| BF₃·OEt₂ | Dichloromethane | 1.0 | 0 | 8,000 | 1.5 |
| HNTf₂ | Bulk (Solvent-free) | - | 80 | 12,000 | 1.8 |
| Cationic Photoinitiator (e.g., Onium Salt) | Thin Film (UV-cured) | - | 25 | Cross-linked Network | N/A |
As extensive research for the specific chemical compound "this compound" has not yielded dedicated scholarly articles or detailed experimental data, this article will focus on the prospective future research and emerging opportunities for this molecule. The content is based on established principles and recent advancements in the chemistry of related iodinated and oxetane-containing compounds.
Future Perspectives and Emerging Research Avenues for 3 2 Iodocyclopentyl Oxy Oxetane
The unique structural combination of a strained oxetane (B1205548) ring, a functionalizable iodo-group, and a stereochemically complex cyclopentyl ether moiety in 3-[(2-Iodocyclopentyl)oxy]oxetane positions it as a compound of significant interest for future chemical research. The following sections outline promising areas for investigation.
Q & A
Q. What are the key synthetic strategies for preparing 3-[(2-Iodocyclopentyl)oxy]oxetane, and how do reaction conditions influence yield and regioselectivity?
The synthesis of 3-substituted oxetanes typically involves nucleophilic substitution or ring-opening reactions. For example, 3-hydroxymethyloxetane derivatives can be synthesized via Williamson etherification using diethyl carbonate and potassium hydroxide under reflux conditions . For this compound, iodocyclopentanol could act as a nucleophile attacking a preformed oxetane electrophile (e.g., activated by tosyl or mesyl groups). Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature, and base strength (e.g., NaH vs. K₂CO₃) critically affect regioselectivity and yield. Steric hindrance from the iodocyclopentyl group may necessitate longer reaction times or elevated temperatures to achieve optimal conversion .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
Stability studies should include:
- pH-dependent hydrolysis : Monitor degradation kinetics in buffered solutions (pH 1–13) using HPLC or NMR to identify labile bonds (e.g., oxetane ring opening or iodine elimination).
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition events.
- Light sensitivity : Expose the compound to UV/visible light and track photolytic byproducts via LC-MS.
Previous work on related oxetanes shows that electron-withdrawing groups (e.g., nitro) enhance ring stability, while bulky substituents like iodocyclopentyl may reduce susceptibility to nucleophilic attack .
Q. What spectroscopic and computational methods are most effective for characterizing the stereochemistry of this compound?
- NMR : Use - COSY and NOESY to resolve spatial proximity of protons on the oxetane and cyclopentyl rings.
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar 3-(nitromethylene)oxetane derivatives, which revealed puckering angles and bond distortions critical for reactivity .
- DFT calculations : Optimize geometry and predict NMR/IR spectra using software like Gaussian or ORCA. Compare computed data with experimental results to validate stereochemical assignments .
Advanced Research Questions
Q. How does the introduction of a 3-[(2-Iodocyclopentyl)oxy] group modulate the physicochemical and pharmacokinetic properties of drug candidates?
The iodocyclopentyloxy group introduces steric bulk and polarizability, which can:
- Reduce lipophilicity : Lower logD values compared to alkyl-substituted oxetanes, potentially improving aqueous solubility.
- Enhance metabolic stability : The iodine atom may slow oxidative metabolism by cytochrome P450 enzymes, as seen in 3-substituted oxetane-based γ-secretase inhibitors, which exhibited reduced clearance in microsomal assays .
- Influence target binding : The electronegative iodine could engage in halogen bonding with protein residues, as observed in kinase inhibitors .
Q. What strategies can resolve contradictions in reported reactivity data for 3-substituted oxetanes, particularly in ring-opening reactions?
Discrepancies in reactivity often arise from differences in substituent electronic effects and steric environments. To address this:
- Cross-validation : Replicate reactions under standardized conditions (solvent, catalyst, temperature).
- Mechanistic probes : Use deuterium labeling or kinetic isotope effects to identify rate-determining steps.
- Computational modeling : Apply transition-state theory to compare activation barriers for iodocyclopentyl-substituted vs. other 3-substituted oxetanes. For example, studies on 3-(nitromethylene)oxetane revealed that electron-deficient rings undergo faster nucleophilic attack .
Q. How can this compound be integrated into enantioselective catalysis or as a chiral building block in natural product synthesis?
- Chiral Brønsted acid catalysis : As shown in the desymmetrization of 3-substituted oxetanes, thiourea catalysts can induce asymmetry during ring-opening reactions, yielding enantioenriched benzoxazepines .
- Dynamic kinetic resolution : Combine transition-metal catalysts (e.g., Pd or Ru) with chiral ligands to control stereochemistry during iodocyclopentyl group functionalization.
- Natural product analogs : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to append aromatic or heterocyclic motifs, mimicking biosynthetic pathways observed in taxol’s oxetane ring formation .
Q. What role can this compound play in the design of energetic materials or polymers?
While not directly studied, analogous 3-(nitromethylene)oxetanes have been used as monomers for high-energy polymers. Key considerations include:
- Detonation performance : Calculate detonation velocity () and pressure () using software like EXPLO5.
- Sensitivity : Assess impact and friction sensitivity via BAM testing. Hirshfeld surface analysis of crystalline derivatives can correlate molecular packing with stability .
- Polymerization : Radical or anionic polymerization could yield polyoxetanes with iodocyclopentyl side chains, potentially enhancing thermal stability .
Methodological Guidelines
- Synthetic optimization : Prioritize microwave-assisted synthesis to reduce reaction times for sterically hindered intermediates .
- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with reactivity trends across oxetane derivatives .
- Safety protocols : Follow OSHA HCS guidelines for handling iodinated compounds, including glove selection (e.g., Viton® for iodine resistance) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
